molecular formula C22H24ClN7O B2988889 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 2034473-36-2

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Cat. No.: B2988889
CAS No.: 2034473-36-2
M. Wt: 437.93
InChI Key: WSIKIDZBXNTLED-UHFFFAOYSA-N
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Description

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a highly potent and selective inhibitor of the Tyk2 pseudokinase domain (JH2). This compound has emerged as a critical tool for probing the pathophysiological role of Tyk2 in autoimmune and inflammatory diseases . Unlike ATP-competitive inhibitors that target the kinase domain (JH1), this molecule allosterically regulates Tyk2 function by binding to its pseudokinase domain, thereby modulating interleukin signaling through interference with the receptor-mediated activation mechanism . Its high selectivity for Tyk2 JH2 over other JAK family pseudokinases makes it an invaluable chemical probe for dissecting specific JAK-STAT signaling pathways in immunology and oncology research. Researchers utilize this compound in vitro and in vivo to investigate the therapeutic potential of Tyk2 inhibition in models of conditions like psoriasis, lupus, and inflammatory bowel disease. The product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure purity and identity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-16-3-4-18(23)11-19(16)27-7-9-28(10-8-27)22(31)17-13-29(14-17)20-12-21(25-15-24-20)30-6-2-5-26-30/h2-6,11-12,15,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIKIDZBXNTLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a pyrimidine moiety, an azetidine ring, and a piperazine derivative. The presence of these heterocycles suggests a diverse range of biological activities due to their established roles in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the one under investigation have shown activity against various strains of bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cellular membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDActivity TypeTarget OrganismIC50 (µM)
6eAntitubercularMycobacterium tuberculosis40.32
6aAntibacterialStaphylococcus aureus25.00
6hAntifungalCandida albicans15.00

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazole derivatives. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus mitigating inflammatory responses.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a related pyrazole compound in a rat model of osteoarthritis. The compound significantly reduced levels of inflammatory mediators (RANTES, CRP) and improved joint function compared to untreated controls.

Cytotoxicity and Safety Profile

Assessing the cytotoxicity is crucial for determining the safety profile of any new drug candidate. Preliminary cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the compound exhibited low toxicity levels, indicating its potential for therapeutic use without significant adverse effects.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with inflammation and cell proliferation.
  • DNA/RNA Interaction : The heterocyclic nature allows for potential intercalation with nucleic acids, disrupting replication processes in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrimidine-Based Analogues

a) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Core Structure: Butanone-piperazine (linear chain) vs. azetidinyl-methanone (constrained 4-membered ring).
  • Substituents : Trifluoromethylphenyl (electron-withdrawing) vs. 5-chloro-2-methylphenyl (mixed electronic effects).
  • Synthesis : Coupling reactions under mild conditions vs. hypothetical multi-step synthesis for the target compound.
  • Key Difference: The linear butanone chain in Compound 5 may reduce steric hindrance but increase metabolic vulnerability compared to the rigid azetidine in the target compound.
b) 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6)
  • Core Structure: Sulfonyl-linked piperidine vs. azetidine-methanone.
  • Substituents : Phenylpyrazole (bulky aromatic) vs. pyrazolyl-pyrimidine (smaller heterocycle).
  • Synthesis: Reflux in ethanol/acetic acid with phenylhydrazine , a method less applicable to the target compound due to its complex azetidine-pyrimidine scaffold.

Piperazine-Containing Analogues

a) (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)methanone Derivatives
  • Compound w3 : Features a triazole-linked pyrimidine and methylpiperazine .
    • Substituent Impact : The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity (LogP ~3.5 estimated) compared to methylpiperazine in w3 (LogP ~2.8) .
    • Synthesis : Both involve coupling reactions, but w3 uses isopropyl alcohol/HCl conditions , whereas the target compound likely requires azetidine-functionalized intermediates.

Substituent Effects on Physicochemical and Pharmacological Properties

Substituent Electron Effects Lipophilicity (Δ LogP) Potential Bioactivity Impact
5-Chloro-2-methylphenyl −I (Cl), +I (Me) +0.7 Enhanced receptor binding via Cl; Me improves metabolic stability
Trifluoromethylphenyl Strong −I (CF₃) +1.2 High metabolic resistance but risk of toxicity
Pyrazol-1-yl Moderate −I (pyrazole) +0.3 Facilitates π-π stacking in hydrophobic pockets

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